molecular formula C20H22N4O3S B2544068 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide CAS No. 392321-14-1

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide

Cat. No.: B2544068
CAS No.: 392321-14-1
M. Wt: 398.48
InChI Key: AMEBWWMVLYPMLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Overview

The compound features:

  • Adamantane moiety : Known for its rigid structure, which enhances pharmacological properties.
  • Thiadiazole ring : Associated with various biological activities, including antimicrobial and anticancer effects.
  • Nitrobenzamide group : Imparts electron-withdrawing properties, potentially enhancing biological interactions.

The molecular formula of this compound is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 342.39 g/mol.

Synthesis

The synthesis of this compound typically involves:

  • Formation of thiadiazole : Starting from 5-(adamantan-1-yl)-1,3,4-thiadiazole-2-thiol.
  • Methylation : Using methyl iodide to obtain the N-methyl derivative.
  • Coupling reactions : Employing standard peptide coupling reagents (e.g., EDC or DCC) to couple with 4-nitrobenzoic acid derivatives.

Anticancer Activity

Research has shown that derivatives of thiadiazole containing adamantane exhibit promising anticancer properties. In vitro studies demonstrated:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
  • Mechanism of Action : Induction of apoptosis through up-regulation of BAX and down-regulation of Bcl-2 proteins .

The most potent compounds showed IC50 values ranging from 71.5 nM to 85 nM against wild-type EGFR and even lower against mutant types (37.85 - 41.19 nM) compared to established drugs like Lapatinib .

Molecular Docking Studies

Molecular docking studies indicated that the binding energy scores for the most active derivatives ranged from -19.19 to -22.07 Kcal/mol, suggesting strong interactions with the active site of EGFR . This reinforces the potential for these compounds in targeting specific cancer pathways.

Additional Biological Activities

Beyond anticancer effects, compounds similar to this compound have also been investigated for:

  • Antimicrobial properties : Demonstrated efficacy against various bacterial strains.
  • Cognitive enhancement : Some derivatives are being explored for their potential in treating cognitive deficits associated with neurological disorders like Alzheimer's disease.

Case Study 1: Anti-Proliferative Properties

A study synthesized a series of adamantane-based thiadiazole derivatives and evaluated their anti-proliferative activity against several cancer cell lines. The findings highlighted the significant apoptotic effects and potential as therapeutic agents in oncology .

Case Study 2: EGFR Inhibition

Another investigation focused on the inhibitory effects on EGFR, comparing new derivatives with existing treatments. The results indicated that certain compounds exhibited superior potency against both wild-type and mutant forms of EGFR, showcasing their therapeutic promise in targeted cancer therapies .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-23(17(25)15-2-4-16(5-3-15)24(26)27)19-22-21-18(28-19)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEBWWMVLYPMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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